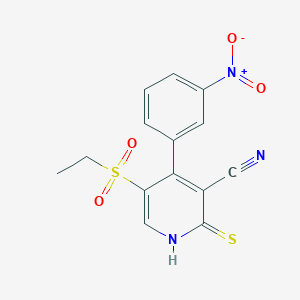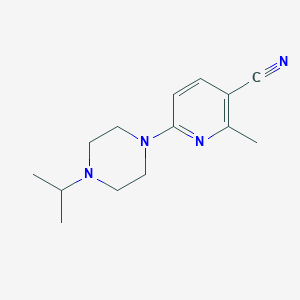
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound features a piperazine ring substituted with an isopropyl group and a nicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst or base to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nicotinonitrile derivatives .
科学的研究の応用
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Studies: Researchers study its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: This compound shares a similar piperazine moiety but differs in the core structure, which is a pyrimidine instead of a nicotinonitrile.
2-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)pyridine: Another related compound with a piperazine ring, but with a pyridine core and a trifluoromethyl group.
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinonitrile is unique due to its specific combination of a nicotinonitrile core and an isopropyl-substituted piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C14H20N4 |
|---|---|
分子量 |
244.34 g/mol |
IUPAC名 |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N4/c1-11(2)17-6-8-18(9-7-17)14-5-4-13(10-15)12(3)16-14/h4-5,11H,6-9H2,1-3H3 |
InChIキー |
WWKZRHDSTMICMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


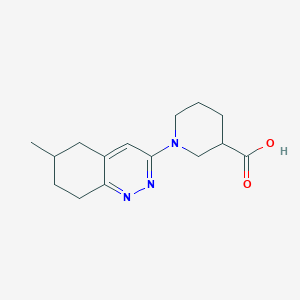


![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
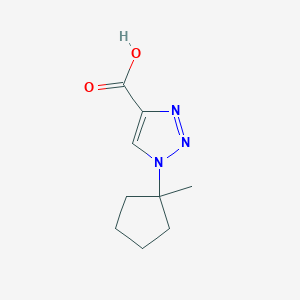
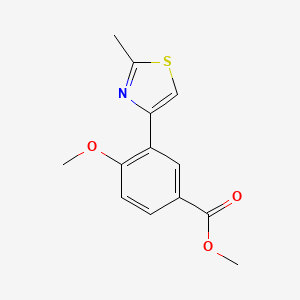
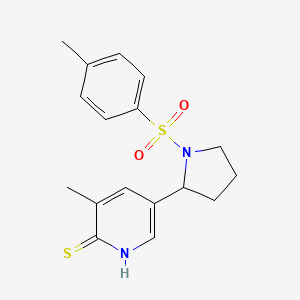
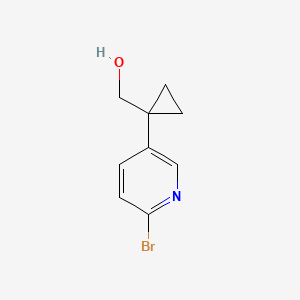
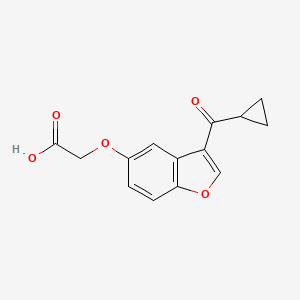
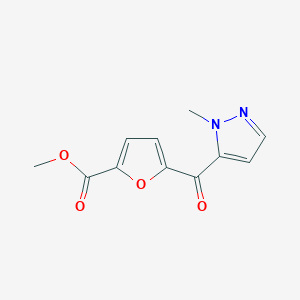
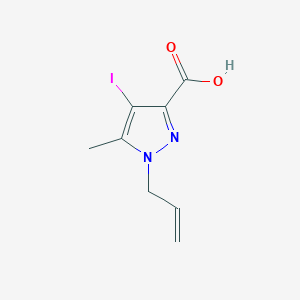
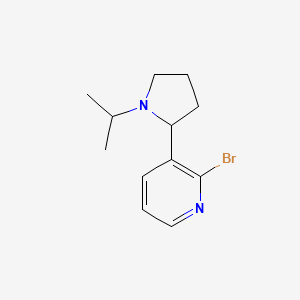
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
